molecular formula C19H22INO2 B15016969 4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

Cat. No.: B15016969
M. Wt: 423.3 g/mol
InChI Key: YXPMNHOWKSRDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound that belongs to the class of benzamides It features an iodine atom attached to the benzene ring, which is further connected to a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves multiple steps:

    Formation of Phenoxyethyl Group: The phenoxyethyl group can be introduced via a Williamson ether synthesis, where 5-methyl-2-(propan-2-yl)phenol reacts with an appropriate alkyl halide.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the iodinated benzene derivative with an amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzene ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with various biomolecules.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the phenoxyethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide
  • 4-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide
  • 4-fluoro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

Uniqueness

The presence of the iodine atom in 4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C19H22INO2

Molecular Weight

423.3 g/mol

IUPAC Name

4-iodo-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide

InChI

InChI=1S/C19H22INO2/c1-13(2)17-9-4-14(3)12-18(17)23-11-10-21-19(22)15-5-7-16(20)8-6-15/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)

InChI Key

YXPMNHOWKSRDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.